molecular formula C21H25N3O3S B564285 Quetiapine N-Oxide CAS No. 1076199-40-0

Quetiapine N-Oxide

Cat. No. B564285
M. Wt: 399.509
InChI Key: VVBXDYFGQNNTDS-UHFFFAOYSA-N
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Description

Quetiapine N-Oxide is a metabolite of Quetiapine, an atypical antipsychotic used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . It is also known as Quetiapine EP Impurity H .


Synthesis Analysis

Quetiapine undergoes extensive metabolism, and Quetiapine N-Oxide is one of its oxidation products . A stability-indicating reversed-phase ultra-performance liquid chromatography (RP-UPLC) method has been developed for the quantitative determination of quetiapine . Two oxidation products of Quetiapine hemifumarate were identified, isolated, and characterized during stability studies . A method for selective oxidation of Quetiapine to prepare oxidized products Quetiapine N-oxide and Quetiapine S-oxide has been developed .


Molecular Structure Analysis

The molecular formula of Quetiapine N-Oxide is C21H25N3O3S . The molecular weight is 399.5 g/mol . Further insights into the molecular structure and metabolism of Quetiapine can be found in the literature .


Chemical Reactions Analysis

Quetiapine undergoes an extensive liver biotransformation, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . Molecular networking approach on LC-HRMS/MS data allowed to quickly visualize the quetiapine metabolism kinetics and determine the major metabolic pathways (CYP3A4/5 and/or CYP2D6) involved in metabolite formation .

Scientific Research Applications

Application

Quetiapine N-Oxide is used as an impurity in the determination of Quetiapine Fumarate in tablets and extemporaneous formulations . Quetiapine Fumarate is an atypical antipsychotic drug used for the treatment of depression and bipolar disorders .

Method of Application

A rapid stability indicating reversed-phase HPLC-UV method is developed for the determination of Quetiapine Fumarate . The HPLC analyses were carried out on a Shimadzu HPLC system equipped with a DGU-20A5R degassing unit, Prominence LC-20AD pumping system, SIL-10AD VP autoinjector, and SPD-10A VP UV/VIS detector . Quetiapine Fumarate was simultaneously determined in the presence of three impurities: Quetiapine related compound B, Quetiapine related compound G, and Quetiapine N-Oxide within 9 min . Optimal HPLC conditions were realized using a Zorbax C8 column (100 mm × 4.6 cm i.d., 3 μm particle) .

Results

The proposed method showed good linearity (r2 > 0.998), precision (RSDs ≤ 2.2), and accuracy (%recovery 96.8 – 99.4, RSD ≤ 1.9) with acceptable limits of detection (LOD ≤ 3.0 μg/mL) and quantitation (LOQ ≤ 10 μg/mL) at RSD ≤ 2.8) . The method was successfully applied to the determination of Quetiapine Fumarate in pharmaceutical formulations and stability testing of extemporaneous formulations .

Pharmaceutical Formulation

Application

Quetiapine N-Oxide is used as an impurity in the study of oxidative degradation of Quetiapine Fumarate in amorphous solid dispersions . Quetiapine Fumarate is an atypical antipsychotic drug used for the treatment of depression and bipolar disorders .

Method of Application

The study focused on the impact of peroxides in novel Plasdone™ S630 Ultra and compared it with regular Plasdone™ S630 on the oxidative degradation of Quetiapine Fumarate amorphous solid dispersions prepared via hot-melt extrusion technique . The miscibility of copovidones with the drug was determined using the Hansen solubility parameter . The binary drug and polymer (30:70 weight ratio) amorphous solid dispersions were prepared at a processing temperature of 160°C .

Results

The N-oxide impurity levels in the Quetiapine Fumarate - Plasdone™ S630 Ultra milled extrudates and tablet formulations were reduced by 2- and 3-folds, respectively, compared to those in Quetiapine Fumarate - Plasdone™ S630 . The reduced oxidative degradation and improved hot-melt extrusion processability of Plasdone™ S630 Ultra make it a better choice for oxidation-labile drugs over Plasdone™ S630 copovidone .

properties

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBXDYFGQNNTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)(CCOCCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652674
Record name 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quetiapine N-Oxide

CAS RN

1076199-40-0
Record name Quetiapine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quetiapine N-oxide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1076199-40-0
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Record name QUETIAPINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQR2X5D273
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Citations

For This Compound
25
Citations
J Shen, JJ Qian, SX Wu, JM Gu, XR Hu - … Crystallographica Section E …, 2012 - scripts.iucr.org
… Quetiapine N-oxide … of quetiapine N-oxide hemifumarate, (I), recrystallized from ethanol. In the crystal structure of (I) (Fig.1), the asymmetric unit consists of one quetiapine N-oxide …
Number of citations: 10 scripts.iucr.org
H Sheng, W Tang, R Yerabolu, J Max… - The Journal of …, 2016 - ACS Publications
… mol; Figure S5), and quetiapine N-oxide (248 kcal/mol; Figure … (the hydroxyl group 27O in quetiapine N-oxide (Figure 4, … a tertiary amino group in quetiapine N-oxide (PA = 218 kcal/…
Number of citations: 24 pubs.acs.org
DS Fisher, SA Handley, D Taylor… - Biomedical …, 2012 - Wiley Online Library
… Whilst two other analytes are isobaric to quetiapine sulfoxide (quetiapine N-oxide and 7-hydroxyquetiapine… Figure 2 shows that there was no response for either quetiapine N-oxide or 7-…
N Nuchtavorn, J Leanpolchareanchai… - Pharmaceutical …, 2021 - Springer
… compound G and quetiapine N-oxide were observed. Although quetiapine N-oxide was eluted … (Bangkok, Thailand) for providing the standard quetiapine N-oxide used in this study. …
Number of citations: 4 link.springer.com
F Belal, A Elbrashy, M Eid, JJ Nasr - Journal of liquid …, 2008 - Taylor & Francis
… Quetiapine was determined in presence of two of its degradation products; quetiapine N‐oxide and quetiapine lactam. The analysis was carried out using a 250 mm×4.6 mm id, 5 µm …
Number of citations: 77 www.tandfonline.com
N Kumar, D Sangeetha, R Goyal… - Acta Chromatographica, 2013 - akjournals.com
A simple, selective, and stability-indicating reverse phase liquid chromatographic method has been developed and validated for the simultaneous determination of impurities and forced …
Number of citations: 11 akjournals.com
S Hussain, M Sygf, S Salim - International Journal of Pharmaceutical …, 2018 - academia.edu
… The stoichiometry of the reaction was found that one mole of oxidant is consumed for oxidation of three moles of quetiapine and the product found is quetiapine N-oxide. From the …
Number of citations: 1 www.academia.edu
M Nebsen, CM El-Maraghy, H Salem, SM Amer - 2016 - repository.msa.edu.eg
… and investigated for determination of the cationic drug Quetiapine Fumarate (QTF) in pure form, in plasma and in presence of its two related compounds namely Quetiapine N-oxide and …
Number of citations: 9 repository.msa.edu.eg
A Butreddy, S Sarabu, S Bandari, A Batra, K Lawal… - AAPS …, 2021 - Springer
… Quetiapine sulfoxide, quetiapine N-oxide derivative, and hydroxy quetiapine are the three … Hence, in this study, the levels of quetiapine N-oxide (Quetiapine EP Impurity H) were …
Number of citations: 9 link.springer.com
M Sawsan, S Hesham, N Marianne… - Journal of …, 2015 - pdfs.semanticscholar.org
… Two chromatographic methods were developed for determination of quetiapine fumarate in presence of three related compounds; namely quetiapine N-oxide, des-ethanol quetiapine …
Number of citations: 6 pdfs.semanticscholar.org

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